molecular formula C4H5ClN2O2S B594862 3-Cyanoazetidine-1-sulfonyl chloride CAS No. 1310734-08-7

3-Cyanoazetidine-1-sulfonyl chloride

Cat. No.: B594862
CAS No.: 1310734-08-7
M. Wt: 180.606
InChI Key: MHBMAFUVWZCQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyanoazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C₄H₅ClN₂O₂S. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a cyano group, an azetidine ring, and a sulfonyl chloride group .

Scientific Research Applications

  • Polymer-supported sulfonyl chloride, similar in function to 3-Cyanoazetidine-1-sulfonyl chloride, is used in solid-phase synthesis of 1,3-oxazolidin-2-ones, which show broad and powerful antibacterial activity. This method is significant in drug development due to its efficiency in preparing large numbers of structurally related molecules (Holte, Thijs, & Zwanenburg, 1998).

  • Carbohydrate sulfonyl chlorides, a category that includes compounds like this compound, are used for synthesizing glycoconjugates. This approach is particularly advantageous for creating glycosylated cholesterol absorption inhibitors, which have shown high inhibitory efficacy in vitro assays (Kvaernø, Werder, Hauser, & Carreira, 2005).

  • 1,3-Oxazolidine-2-one, structurally related to this compound, is part of many drug structures. Research has developed new amide, sulfonamide, and thiourea derivatives with 1,3-oxazolidine-2-one showing promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (Karaman et al., 2018).

  • In the field of heterocyclic compound synthesis, 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides, which are similar to this compound, have been utilized to create new heterocyclic systems with potential for diverse applications (Kornienko et al., 2014).

  • The synthesis of 1,2,3-Triazole derivatives containing the sulfonyl group, akin to this compound, has been explored for their potential in medicinal chemistry. These compounds show moderate activity against various cancer cell lines, indicating their relevance in oncology research (Salinas-Torres et al., 2022).

Safety and Hazards

3-Cyanoazetidine-1-sulfonyl chloride is classified as dangerous . It can cause severe skin burns and eye damage, and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective clothing, eye protection, and face protection .

Relevant Papers The relevant papers retrieved discuss various aspects of sulfonyl chlorides, including their synthesis, properties, and applications . These papers provide valuable insights into the potential uses of this compound and other sulfonyl chlorides in various fields, including pharmaceuticals and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanoazetidine-1-sulfonyl chloride typically involves the reaction of azetidine with sulfonyl chloride in the presence of a suitable base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyanoazetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents.

Properties

IUPAC Name

3-cyanoazetidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S/c5-10(8,9)7-2-4(1-6)3-7/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMAFUVWZCQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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